molecular formula C45H42N6O2 B113416 Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate CAS No. 172875-70-6

Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Cat. No. B113416
M. Wt: 698.9 g/mol
InChI Key: VYLXPGWIYOGFBT-UHFFFAOYSA-N
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Description

The compound "Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate" is a complex organic molecule that appears to be related to various imidazole derivatives. Imidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug synthesis. They are known for their diverse biological activities and are often used as key intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, involves condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction with an overall yield of 32.2% . Similarly, the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate was achieved through a one-pot nitro reductive cyclization method . These methods highlight the complexity and creativity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was elucidated using Hirshfeld surfaces and 3D energy frameworks analysis . These analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For example, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis, suggesting competing pathways of reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the versatility and reactivity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and π-π stacking interactions can affect the compound's solubility and stability . Theoretical calculations, such as DFT, are often used to predict properties like HOMO-LUMO gaps, which are indicative of a molecule's chemical reactivity . Additionally, the antioxidant properties of these compounds can be evaluated through in vitro methods, as seen with the novel pyrazole derivative .

Scientific Research Applications

Synthesis and Structural Characterization

Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate and its derivatives are primarily explored for their synthesis and structural characterization. In a study, novel compounds, including a derivative of this chemical, were synthesized and analyzed using UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography. This research highlights the chemical's potential in exploring new synthetic pathways and structural insights (Ünver et al., 2009).

Interaction with Other Compounds

The interaction of derivatives of Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate with other compounds has been the subject of research. Studies have found that these interactions lead to the formation of various products, depending on the reacting substances and conditions. This indicates the compound's relevance in the formation of new chemical entities (Vandyshev et al., 2015).

Potential in Pharmaceutical Synthesis

This compound's derivatives are also significant in the synthesis of pharmaceuticals. For instance, a key intermediate of Olmesartan, a drug used to treat high blood pressure, is synthesized from a derivative of this compound, highlighting its importance in medicinal chemistry (Shen Zheng-rong, 2007).

Applications in Corrosion Inhibition

Research has also explored the use of similar compounds in corrosion inhibition. Derivatives of Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate have shown potential as corrosion inhibitors, indicating their applicability in materials science (Ammal et al., 2018).

Future Directions

The future directions for research on this compound could include further studies on its pharmacological effects, its potential uses in medicine, and its safety profile .

properties

IUPAC Name

ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42N6O2/c1-5-18-40-46-41(32(3)4)42(44(52)53-6-2)50(40)31-33-27-29-34(30-28-33)38-25-16-17-26-39(38)43-47-49-51(48-43)45(35-19-10-7-11-20-35,36-21-12-8-13-22-36)37-23-14-9-15-24-37/h7-17,19-30H,3,5-6,18,31H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLXPGWIYOGFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801101815
Record name Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801101815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

CAS RN

172875-70-6
Record name Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172875-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801101815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

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